![molecular formula C23H18ClNO4S B2403108 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide CAS No. 923201-67-6](/img/structure/B2403108.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorobenzoyl chloride . Chlorobenzoyl chloride is a common reagent used in the synthesis of various organic compounds . It’s worth noting that the specific synthesis process for “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide” may vary and would likely require specialized knowledge in organic chemistry.Scientific Research Applications
- Direct Photo-Induced Reductive Heck Cyclization of Indoles : Researchers have explored the use of this compound in organic synthesis. Specifically, it enables a metal- and photocatalyst-free, light-induced strategy for chloroarene activation. Under 365 or 410 nm LEDs irradiation, it facilitates the reductive Heck cyclization of indoles, leading to the efficient preparation of polycyclic indolinyl compounds. The compound’s room temperature phosphorescence and long-lived excited states play a crucial role in this process .
- N-(4-Chlorobenzoyl)morpholine : Recent studies have explored the potential use of this compound in the development of functional materials. Researchers have incorporated it into the synthesis of coordination polymers, a class of materials with unique properties depending on the incorporated molecules.
- Degradation Studies : Although specific research on STK925564 is limited, related chlorobenzoyl compounds have been investigated. For instance, 4-chlorobenzoyl coenzyme A (4-chlorobenzoyl CoA) is involved in the degradation of 4-chlorobenzoate in certain bacterial strains. Understanding the behavior of related compounds can provide insights into potential biological applications .
Photochemical Reactions and Synthetic Strategies
Coordination Polymers and Functional Materials
Biological Applications
properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-14-3-10-19(11-4-14)30(27,28)25-18-9-12-20-15(2)23(29-21(20)13-18)22(26)16-5-7-17(24)8-6-16/h3-13,25H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROVTDWSHDSAKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide |
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